molecular formula C11H14S B12449785 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol

Cat. No.: B12449785
M. Wt: 178.30 g/mol
InChI Key: FYXSYMGRJPAUCF-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol is an organic compound characterized by a unique structure that includes a thiol group attached to a benzoannulene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with sulfur-containing reagents to introduce the thiol group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and thiol introduction steps .

Industrial Production Methods

Industrial production of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with various biomolecules, affecting their function. The pathways involved may include redox reactions and the modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid
  • 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde
  • 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one

Uniqueness

6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxylic acid, carbaldehyde, and ketone analogs .

Properties

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol

InChI

InChI=1S/C11H14S/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11-12H,2,4,6,8H2

InChI Key

FYXSYMGRJPAUCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)S

Origin of Product

United States

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